3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Medicinal Chemistry Structure-Activity Relationship Quinoline Derivatives

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine (CAS 1251610-26-0) is a synthetic quinoline sulfonyl derivative with molecular formula C₂₂H₂₆N₂O₂S and a molecular weight of 382.52 g/mol. The compound belongs to the broader class of 4-aminoquinoline-3-sulfonyl analogs, a scaffold recognized in medicinal chemistry for its potential anticancer applications.

Molecular Formula C22H26N2O2S
Molecular Weight 382.52
CAS No. 1251610-26-0
Cat. No. B2446679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
CAS1251610-26-0
Molecular FormulaC22H26N2O2S
Molecular Weight382.52
Structural Identifiers
SMILESCCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)C
InChIInChI=1S/C22H26N2O2S/c1-6-24(7-2)22-19-12-15(3)8-11-20(19)23-14-21(22)27(25,26)18-10-9-16(4)17(5)13-18/h8-14H,6-7H2,1-5H3
InChIKeyYNTBZFWTEHBHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine (CAS 1251610-26-0): Compound Identity and Structural Class Overview for Procurement Decisions


3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine (CAS 1251610-26-0) is a synthetic quinoline sulfonyl derivative with molecular formula C₂₂H₂₆N₂O₂S and a molecular weight of 382.52 g/mol . The compound belongs to the broader class of 4-aminoquinoline-3-sulfonyl analogs, a scaffold recognized in medicinal chemistry for its potential anticancer applications [1]. It is commercially available as a research-grade screening compound through Life Chemicals (catalog F3407-2252) .

Why Generic Substitution of 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine Fails: The Structural Specificity of 3-Sulfonyl-4-Aminoquinolines


Within the 4-aminoquinoline-3-sulfonyl chemotype, even minor variations in the sulfonyl aromatic ring substitution pattern can alter electronic properties, steric bulk, and resultant target binding . Published structure-activity relationship (SAR) data on related 4-aminoquinoline sulfonyl analogs demonstrate that the presence and position of substituents on the benzenesulfonyl group directly modulate in vitro anticancer cytotoxicity and target engagement [1]. Specifically, the 3,4-dimethyl substitution on the benzenesulfonyl ring present in this compound imparts distinct lipophilicity and steric character compared to the unsubstituted benzene analog (CAS 872206-03-6) or the 4-chloro analog (CAS 866871-37-6), meaning these compounds cannot be assumed to be functionally interchangeable .

Quantitative Differentiation Evidence for 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine: Direct and Inferred Comparisons Against Closest Analogs


Structural Differentiation: 3,4-Dimethylbenzenesulfonyl Substituent vs. Unsubstituted Benzenesulfonyl and 4-Chlorobenzenesulfonyl Analogs

The target compound bears a 3,4-dimethylbenzenesulfonyl group at the 3-position of the quinoline core. Its two closest commercially available analogs differ at this position: the unsubstituted benzenesulfonyl analog (CAS 872206-03-6) and the 4-chlorobenzenesulfonyl analog (CAS 866871-37-6) . The 3,4-dimethyl substitution introduces two electron-donating methyl groups, increasing calculated logP and steric bulk relative to the unsubstituted analog. While no direct head-to-head biological comparison among these three specific compounds has been published, published SAR on the broader 4-aminoquinoline sulfonyl class demonstrates that benzenesulfonyl ring substitution patterns significantly impact cytotoxicity outcomes—compound 13 (VR23) in that series, bearing a 2,4-dinitrophenylsulfonyl group, showed up to 17.6-fold cancer-selective cytotoxicity vs. non-cancer cells [1].

Medicinal Chemistry Structure-Activity Relationship Quinoline Derivatives

N,N-Diethylamino Donor at C4 vs. Piperazine-Linked Analogs: Implications for Target Recognition

The target compound features an N,N-diethylamino group directly attached at the quinoline C4 position. This distinguishes it from a prominent subset of 4-aminoquinoline sulfonyl derivatives—such as VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline)—that employ a piperazine linker between the quinoline core and the sulfonyl moiety [1]. In the VR23 chemotype, the piperazine spacer was critical for achieving potent proteasome inhibition (trypsin-like IC₅₀ = 1 nmol/L; chymotrypsin-like IC₅₀ = 50–100 nmol/L) [1]. The target compound's direct N,N-diethylamino attachment creates a different pharmacophore geometry, suggesting a distinct target interaction profile, though no direct comparative biological data are available.

Drug Discovery Pharmacophore Design Kinase Inhibition

6-Methyl Quinoline Substitution vs. 7-Chloro and 6-Ethoxy Analogs: Position-Specific Modulation of Biological Activity

Published SAR literature on sulfonyl-containing quinolines has interrogated the effect of quinoline ring substitution. A systematic study of sulfonyl quinolines (compounds 1–3) against Hep3B liver cancer cells demonstrated that the presence and position of halogen substituents (particularly bromine at ortho-position) significantly influenced MTS cytotoxicity, with the best compounds achieving MTS relative values below 0.40, approaching the doxorubicin control value of 0.12 [1]. The target compound carries a methyl group at the 6-position—electron-donating and mildly lipophilic—rather than a halogen. This 6-methyl substitution is shared with the benzenesulfonyl and 4-chlorobenzenesulfonyl analogs, forming a coherent sub-series for SAR exploration. The 6-methyl group provides a scaffold point for systematic comparison against 6-ethoxy (CAS not retrieved), 6-ethyl, and 6-halo quinolines .

Structure-Activity Relationship Quinoline SAR Anticancer Screening

Commercial Availability and Purity Specifications: Life Chemicals HTS Collection vs. Custom Synthesis

The target compound is supplied by Life Chemicals (catalog F3407-2252) as part of their proprietary HTS Compound Collection, which exceeds 575,000 compounds . Life Chemicals reports a minimum purity standard of >90% across its catalog, verified by LCMS and/or 400 MHz ¹H NMR . This provides a defined quality benchmark for procurement: any alternative sourcing route (custom synthesis, alternate vendor) must meet or exceed this purity threshold and provide equivalent analytical characterization. The compound is available as a solid, with pricing upon request .

HTS Compound Procurement Quality Control Screening Library

Recommended Research and Procurement Application Scenarios for 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine (CAS 1251610-26-0)


Analog-by-Catalog SAR Exploration in 4-Aminoquinoline-3-Sulfonyl Medicinal Chemistry Programs

This compound serves as a key member of a rationally curated analog set for SAR studies, alongside its unsubstituted benzenesulfonyl analog (CAS 872206-03-6) and 4-chlorobenzenesulfonyl analog (CAS 866871-37-6). The systematic variation of the sulfonyl aryl substitution enables probing of electronic (electron-donating 3,4-dimethyl vs. electron-withdrawing 4-chloro) and steric effects on target binding, as supported by class-level SAR evidence demonstrating that benzenesulfonyl substitution critically modulates anticancer cytotoxicity in 4-aminoquinoline derivatives [1].

Focused Screening Library Assembly for NF-κB or Proteasome Inhibition Discovery

Given the established activity of structurally related 4-aminoquinoline sulfonyl compounds as proteasome inhibitors (VR23) and NF-κB DNA-binding modulators [1] [2], this compound can be incorporated into focused screening decks targeting these pathways. The direct N,N-diethylamino C4 substitution distinguishes it pharmacophorically from piperazine-linked sulfonyl analogs, potentially accessing distinct target interaction profiles within the same pathway space.

Computational Chemistry and Docking Studies Leveraging the 3,4-Dimethylbenzenesulfonyl Pharmacophore

The defined 3,4-dimethylbenzenesulfonyl group provides a sterically and electronically distinct pharmacophoric feature for molecular docking and dynamics simulations. The two methyl groups increase both van der Waals volume and local hydrophobicity relative to the unsubstituted phenylsulfonyl analog, enabling computational assessment of lipophilic pocket complementarity in target proteins, as informed by drug-likeness and logP trends observed across sulfonyl-containing quinoline series [2].

HTS Follow-Up and Hit Validation Requiring Defined Purity and Resupply Reliability

For laboratories requiring a confirmed-active hit from a diversity library to be reordered for dose-response confirmation and preliminary mechanism-of-action studies, the compound is available through Life Chemicals (F3407-2252) with QC documentation (>90% purity by LCMS/NMR) . This enables rapid resupply without the lead time and characterization burden of de novo custom synthesis.

Quote Request

Request a Quote for 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.